molecular formula C21H19N3O4S B250944 N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide

N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide

Cat. No. B250944
M. Wt: 409.5 g/mol
InChI Key: AFDSTMZYAQFGKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has been gaining attention in the scientific community due to its potential applications in research. This compound belongs to the class of indazole-based synthetic cannabinoids and is structurally similar to other compounds such as AB-FUBINACA and ADB-FUBINACA.

Mechanism of Action

N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are located throughout the body and play a role in various physiological processes such as pain perception, appetite, and immune function. When N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide binds to these receptors, it activates them and produces a range of effects such as euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide produces a range of biochemical and physiological effects due to its activation of the CB1 and CB2 receptors. These effects include increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and behavior. N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide has also been shown to have analgesic and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide in lab experiments is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This allows researchers to study the effects of synthetic cannabinoids on these receptors with high precision. However, a limitation of using N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide is its potential for abuse and dependence, which may pose a risk to researchers and lab personnel.

Future Directions

There are several future directions for research on N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide. One area of interest is the development of new synthetic cannabinoids with improved therapeutic potential and reduced risk of abuse and dependence. Another direction is the investigation of the long-term effects of synthetic cannabinoids on the endocannabinoid system and other physiological processes. Additionally, research on the pharmacokinetics and metabolism of N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide can help to improve our understanding of its effects and potential therapeutic applications.
Conclusion:
In conclusion, N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide is a synthetic cannabinoid that has potential applications in scientific research. Its synthesis method has been optimized to produce high yields of pure N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide. N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide acts as a potent agonist of the CB1 and CB2 receptors, producing a range of biochemical and physiological effects. While N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide has advantages for lab experiments, its potential for abuse and dependence poses a risk to researchers and lab personnel. Future research on N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide can help to improve our understanding of its effects and potential therapeutic applications.

Synthesis Methods

The synthesis method of N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide involves the reaction of 4-fluorobenzonitrile with 2-methoxy-3-methylbenzoyl chloride in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with 4-(aminocarbonyl)phenyl isothiocyanate to yield the final product, N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide. The synthesis method has been optimized to produce high yields of pure N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide.

Scientific Research Applications

N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide has potential applications in scientific research, particularly in the field of cannabinoid research. This compound can be used to study the effects of synthetic cannabinoids on the endocannabinoid system, which plays a crucial role in various physiological processes such as pain, appetite, and mood regulation. N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide can also be used to investigate the pharmacological properties of synthetic cannabinoids and their potential therapeutic applications.

properties

Molecular Formula

C21H19N3O4S

Molecular Weight

409.5 g/mol

IUPAC Name

N-[3-[(2-methoxy-3-methylbenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H19N3O4S/c1-13-6-3-9-16(18(13)27-2)19(25)24-21(29)23-15-8-4-7-14(12-15)22-20(26)17-10-5-11-28-17/h3-12H,1-2H3,(H,22,26)(H2,23,24,25,29)

InChI Key

AFDSTMZYAQFGKH-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3)OC

Origin of Product

United States

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